7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines are part of many biologically important molecules, including nucleotides, nucleic acids, vitamins, and coenzymes . They have been associated with a wide range of biological activities, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse, depending on the substitutions at the carbon and nitrogen positions . The compound has several substitutions, including a butyl group, a dimethoxyphenyl group, and a carboxamide group.Scientific Research Applications
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds derived from pyrimidines and related frameworks for potential applications in medicinal chemistry. For instance, studies have explored the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with reported anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds exhibit inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential utility in designing new pharmaceutical agents.
Polyamide and Polyimide Materials
Another area of research involves the synthesis and characterization of novel aromatic polyamides and polyimides incorporating pyrimidine units, indicating applications in materials science. These materials have been noted for their good solubility, thermal stability, and electrochromic properties, making them suitable for various technological applications (Chang & Liou, 2008). Such studies underscore the potential of pyrimidine derivatives in the development of advanced materials with specific functional properties.
Pharmacological Applications
Research on pyrimidine and pyrrolopyrimidine derivatives has also highlighted their potential pharmacological applications. For example, compounds synthesized from pyrido[2,3-d]pyrimidine-6-carboxamide derivatives have been investigated for their antimicrobial activities, suggesting the relevance of these structures in discovering new antimicrobial agents (Shaabani et al., 2009). Such findings are critical for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds.
Mechanism of Action
As for “STK979201”, it seems to be related to the IL-2 partial agonist STK-012 . STK-012 is designed as an alpha/beta-biased IL-2 partial agonist to selectively stimulate antigen-activated T cells, which are associated with potent anti-tumor activity, and avoid stimulation of toxicity causing immune cells, such as natural killer cells .
Future Directions
The future directions for research on pyrimidine derivatives are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects . This could involve modifications to the structure of the compound to enhance its interaction with biological targets, or the development of new synthesis methods to improve the efficiency and selectivity of the synthesis process .
Properties
IUPAC Name |
7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-6-7-10-25-16(12-14-19(25)23(2)21(28)24(3)20(14)27)18(26)22-15-9-8-13(29-4)11-17(15)30-5/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGYVKZQGMARHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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